2-Chloro-3-iodo-4-methylpyridine
Overview
Description
2-Chloro-3-iodo-4-methylpyridine is a compound with the molecular formula C6H5ClIN . It reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular weight of 2-Chloro-3-iodo-4-methylpyridine is 253.47 . The compound has a solid physical state at 20 degrees Celsius .Physical And Chemical Properties Analysis
2-Chloro-3-iodo-4-methylpyridine is a solid at 20 degrees Celsius . It has a molecular weight of 253.47 . The compound should be stored under inert gas and is sensitive to light and air .Scientific Research Applications
General Use
2-Chloro-3-iodo-4-methylpyridine is a versatile chemical compound utilized in various scientific research applications. Its unique properties make it an invaluable tool for studying chemical reactions and developing new pharmaceuticals.
Application in Synthesis of Trifluoromethylpyridines
- Specific Scientific Field : Organic Chemistry, Agrochemical and Pharmaceutical Industries .
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Methods of Application or Experimental Procedures : The synthesis and applications of TFMP derivatives involve complex organic chemistry procedures. The exact methods and technical details are beyond the scope of this summary .
- Results or Outcomes : TFMP derivatives are primarily used in crop protection. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
For instance, it can be used in the synthesis of trifluoromethylpyridines, which have significant applications in the agrochemical and pharmaceutical industries .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-3-iodo-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCPWVRUTYWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668235 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-iodo-4-methylpyridine | |
CAS RN |
926922-28-3 | |
Record name | 2-Chloro-3-iodo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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